molecular formula C21H34N4O3 B12956188 Tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate

Tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate

Cat. No.: B12956188
M. Wt: 390.5 g/mol
InChI Key: ONQHHRZDJAPPHJ-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    Tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate: C16H25N3O3\text{C}_{16}\text{H}_{25}\text{N}_3\text{O}_3C16​H25​N3​O3​

    .
  • It belongs to the class of piperazine derivatives and contains a tert-butyl ester group.
  • The compound’s systematic name describes its substituents: a piperazine ring with an amino group, a methoxyphenyl group, and a tert-butyl carboxylate.
  • It has applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications and properties continue to be a subject of scientific investigation

    Properties

    IUPAC Name

    tert-butyl 4-[1-(4-amino-3-methoxyphenyl)piperidin-4-yl]piperazine-1-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H34N4O3/c1-21(2,3)28-20(26)25-13-11-24(12-14-25)16-7-9-23(10-8-16)17-5-6-18(22)19(15-17)27-4/h5-6,15-16H,7-14,22H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ONQHHRZDJAPPHJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H34N4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    390.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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